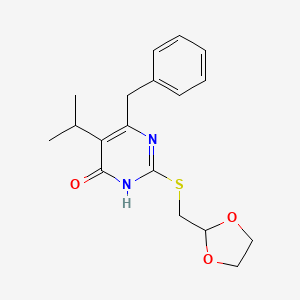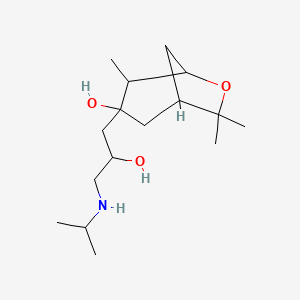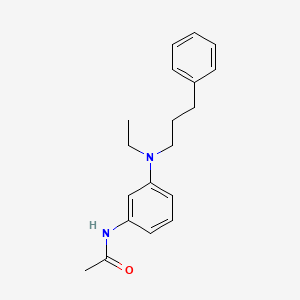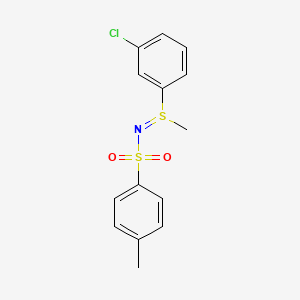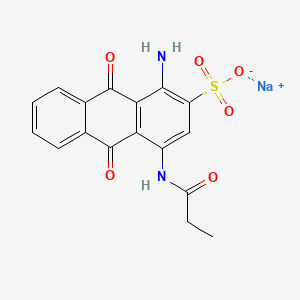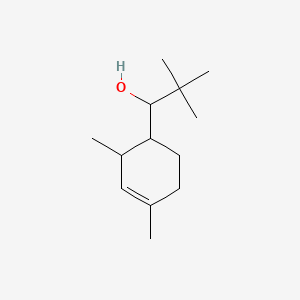
alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol is an organic compound with a complex structure that includes a cyclohexene ring substituted with tert-butyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol typically involves the reaction of cyclohexene derivatives with tert-butyl and dimethyl substituents. One common method involves the alkylation of cyclohexene with tert-butyl chloride and dimethyl magnesium bromide under anhydrous conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, or interacting with specific receptors. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress in cells .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and used as a food preservative.
2,4-Di-tert-butylphenol: Exhibits similar antioxidant activities and is used in various industrial applications.
Uniqueness
Alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of tert-butyl and dimethyl groups on a cyclohexene ring makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
94291-58-4 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
1-(2,4-dimethylcyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C13H24O/c1-9-6-7-11(10(2)8-9)12(14)13(3,4)5/h8,10-12,14H,6-7H2,1-5H3 |
Clave InChI |
UMOGODYPTSXWLH-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(CCC1C(C(C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


